3-Mercaptopropylmethyldimethoxysilane
Overview
Description
3-Mercaptopropylmethyldimethoxysilane is a bifunctional organosilane compound that possesses both a reactive organic mercapto group and a hydrolyzable inorganic methoxysilyl group. It is a clear, colorless to light yellow liquid with a slightly mercaptan odor. This compound is soluble in alcohols, ketones, and aliphatic or aromatic hydrocarbons .
Mechanism of Action
Target of Action
3-Mercaptopropylmethyldimethoxysilane primarily targets inorganic fillers such as silica, glass, clay, mica, and surfaces . It also targets sulfur-cured elastomers, including polysulfide and polyurethane sealants .
Mode of Action
The compound acts as a coupling agent, forming strong covalent bonds with its targets . This interaction enhances the adhesion between sulfur-cured elastomers and inorganic fillers . This compound can also be used as a silane precursor in the synthesis of various materials .
Biochemical Pathways
It is known that the compound plays a crucial role in the sol-gel method for synthesizing nafion-3-mercaptopropylmethyldimethoxysilane nanocomposite membranes . It is also used in the preparation of functionalized magnetic-polysilsesquioxane nanoparticles for heavy metal ions adsorption .
Result of Action
The primary result of this compound’s action is improved adhesion between sulfur-cured elastomers and inorganic fillers . This enhanced adhesion can improve the durability and corrosion resistance of the resulting materials .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas and away from air and moisture, as these conditions can lead to decomposition . The compound’s efficacy as a coupling agent may also be influenced by the specific conditions of the industrial processes in which it is used.
Biochemical Analysis
Biochemical Properties
3-Mercaptopropylmethyldimethoxysilane can be used as a silane precursor in the synthesis of various compounds . It has been used in the synthesis of Nafion-MPMDMS nanocomposite membranes by sol-gel method . It has also been used to functionalize magnetic-polysilsesquioxane (PSSQ) nanoparticles for heavy metal ions adsorption . The nature of these interactions involves the formation of strong covalent bonds between the compound and the inorganic fillers .
Cellular Effects
Its role in the synthesis of nanocomposite membranes and nanoparticles suggests that it may influence cellular processes through its interactions with these materials .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role as a silane precursor in the synthesis of various compounds . It forms strong covalent bonds with inorganic fillers, which can influence the properties of the resulting materials .
Temporal Effects in Laboratory Settings
Its stability and degradation would be important factors to consider in its use as a silane precursor .
Metabolic Pathways
Its role as a silane precursor suggests that it may interact with enzymes or cofactors involved in the synthesis of various compounds .
Transport and Distribution
Its solubility in various solvents suggests that it may be transported and distributed through these mediums .
Subcellular Localization
Its role as a silane precursor suggests that it may be localized in areas of the cell where the synthesis of various compounds occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Mercaptopropylmethyldimethoxysilane can be synthesized from 3-chloropropylmethyldimethoxysilane. The reaction involves the use of sodium sulfide, tetrabutylammonium chloride, N-benzyl-N,N,N-triethylammonium chloride, and water in petroleum ether at 75-80°C for 4 hours. The product is then separated and purified through distillation under reduced pressure .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically obtained with a purity of 95-100% .
Chemical Reactions Analysis
Types of Reactions: 3-Mercaptopropylmethyldimethoxysilane undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: The methoxysilyl group can undergo hydrolysis and condensation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Hydrolysis and condensation reactions typically occur in the presence of water or moisture.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Silanols and siloxanes.
Scientific Research Applications
3-Mercaptopropylmethyldimethoxysilane has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- 3-Mercaptopropyltrimethoxysilane
- 3-Mercaptopropyltriethoxysilane
- 3-Aminopropyltriethoxysilane
- 3-Glycidyloxypropyltrimethoxysilane
- 3-Trimethoxysilylpropyl methacrylate
Comparison: 3-Mercaptopropylmethyldimethoxysilane is unique due to its specific combination of a mercapto group and a methoxysilyl group. This combination provides distinct reactivity and functionality compared to other similar compounds, making it particularly useful in applications requiring strong adhesion and compatibility with various substrates .
Properties
IUPAC Name |
3-[dimethoxy(methyl)silyl]propane-1-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O2SSi/c1-7-10(3,8-2)6-4-5-9/h9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYAJDOSWUATPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCCS)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
557088-80-9 | |
Record name | 1-Propanethiol, 3-(dimethoxymethylsilyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=557088-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID60893531 | |
Record name | 3-(Dimethoxymethylsilyl)-1-propanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
Record name | 1-Propanethiol, 3-(dimethoxymethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(Dimethoxymethylsilyl)propanethiol | |
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URL | https://haz-map.com/Agents/19914 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
31001-77-1 | |
Record name | (3-Mercaptopropyl)methyldimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31001-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanethiol, 3-(dimethoxymethylsilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031001771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanethiol, 3-(dimethoxymethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(Dimethoxymethylsilyl)-1-propanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(dimethoxymethylsilyl)propanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Q1: How does 3-Mercaptopropylmethyldimethoxysilane interact with surfaces and what are the downstream effects?
A: this compound (MPMDMS) is a bifunctional molecule containing both thiol (-SH) and alkoxysilane (-Si(OCH3)2CH3) groups. The alkoxysilane group readily hydrolyzes in the presence of moisture, forming silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl groups present on various surfaces like silica [, , ] or even gold nanorods [, ], forming strong covalent Si-O-Si bonds. This effectively anchors the MPMDMS molecule to the surface. The thiol group remains available for further functionalization. For example, it can be used to bind gold nanoparticles [, ] or create "thiol-ene" click chemistry reactions to create siloxane polymers with high refractive index [].
Q2: Can you provide the structural characterization of MPMDMS?
A2: * Molecular Formula: C6H16O2SSi * Molecular Weight: 180.33 g/mol
Q3: How does the dual functionality of MPMDMS contribute to its material compatibility and applications?
A: The dual functionality of MPMDMS makes it highly versatile. The silane side enables strong bonding to inorganic materials like silica [, , ], which is valuable in applications like modifying silica-based microresonators for plasmonic sensing [] or functionalizing mesoporous silica materials (SBA-15) for enhanced phenol adsorption from water []. Simultaneously, the thiol group provides a site for anchoring gold nanorods [, ], creating materials with potential in plasmonics [] and nanofabrication []. This unique combination allows researchers to bridge organic and inorganic materials, expanding possibilities in materials science and nanotechnology.
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